5,4'-Dimethoxyflavone

説明

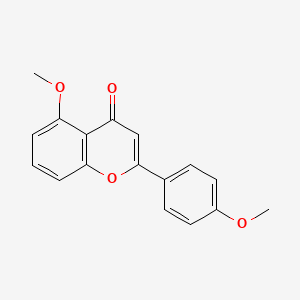

5,4’-Dimethoxyflavone: is a naturally occurring flavonoid compound found in various plants. It belongs to the class of flavones, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The chemical structure of 5,4’-Dimethoxyflavone consists of a flavone backbone with methoxy groups attached at the 5 and 4’ positions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,4’-Dimethoxyflavone typically involves the methylation of hydroxyl groups on a flavone precursor. One common method is the O-methylation of 5,4’-dihydroxyflavone using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of 5,4’-Dimethoxyflavone may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization or chromatographic techniques to achieve high purity .

化学反応の分析

Types of Reactions: 5,4’-Dimethoxyflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydroflavones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized flavone derivatives.

Reduction: Dihydroflavones.

Substitution: Halogenated or nitrated flavones.

科学的研究の応用

Biological Activities

1. Antioxidant Activity

5,4'-Dimethoxyflavone exhibits potent antioxidant properties. Studies have shown that flavonoids can scavenge free radicals and mitigate oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders. The antioxidant activity of this compound contributes to its potential protective effects against cellular damage .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes in vitro, suggesting its utility in managing inflammatory conditions . This activity is particularly relevant in the context of chronic diseases where inflammation plays a critical role.

3. Anticancer Potential

Several studies have investigated the anticancer effects of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation through modulation of signaling pathways such as VEGF and HIF-1α .

4. Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. It has been shown to reduce neuroinflammation and protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Activity

A study published in the International Journal of Oncology demonstrated that this compound inhibited the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 value indicating significant potency. The compound's ability to suppress angiogenesis was validated through chorioallantoic membrane assays, showing a reduction in neovascularization without cytotoxic effects on existing blood vessels .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory effects of flavonoids, this compound was found to downregulate key inflammatory mediators in cell models exposed to lipopolysaccharides (LPS). The results indicated a significant reduction in inflammatory markers, supporting its therapeutic potential for treating inflammatory diseases .

作用機序

The mechanism of action of 5,4’-Dimethoxyflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges reactive oxygen species (ROS) and upregulates antioxidant enzymes, thereby reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

類似化合物との比較

5,7-Dimethoxyflavone: Similar in structure but with methoxy groups at the 5 and 7 positions.

4’,7-Dimethoxyflavone: Methoxy groups at the 4’ and 7 positions.

5,4’-Dihydroxyflavone: Hydroxyl groups instead of methoxy groups at the 5 and 4’ positions.

Uniqueness: 5,4’-Dimethoxyflavone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. The presence of methoxy groups at the 5 and 4’ positions enhances its lipophilicity and may affect its interaction with biological targets compared to other flavones .

生物活性

5,4'-Dimethoxyflavone is a polymethoxyflavone (PMF) that has garnered attention due to its diverse biological activities, particularly in the realms of anticancer and antioxidant effects. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups at the 5 and 4' positions of the flavone backbone. This structural modification is significant as it influences the compound's biological properties.

Anticancer Activity

Numerous studies have demonstrated the potential anticancer properties of this compound.

- Cell Viability Studies : Research involving human glioblastoma cell lines (GL-15) showed that this compound did not exhibit toxicity at concentrations up to 100 µM after 24 hours of exposure. However, significant growth inhibition was observed with other flavonoids such as penduletin and casticin at similar concentrations .

- Mechanism of Action : The anticancer activity is thought to be mediated through the induction of apoptosis and modulation of various signaling pathways involved in cell proliferation and survival. For instance, flavonoids can influence the expression of proteins related to apoptosis and cell cycle regulation .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

- DPPH Radical Scavenging Assay : The antioxidant activity was assessed using the DPPH method, where the ability of the compound to donate hydrogen atoms to neutralize free radicals was measured. The results indicated that while this compound exhibited some radical scavenging activity, it was relatively low compared to other flavonoids .

Metabolism and Bioavailability

The metabolism of polymethoxyflavones, including this compound, has been studied in relation to their bioavailability and transformation by gut microbiota:

- Microbial Metabolism : A study identified a specific bacterium (Blautia sp. MRG-PMF1) capable of metabolizing PMFs into their corresponding demethylated forms. This biotransformation may enhance the bioactivity of flavonoids by converting them into more active metabolites .

Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Anticancer | Non-toxic to GL-15 cells; significant growth inhibition with other flavonoids. |

| Antioxidant | Low radical scavenging activity (IC50 > 100 µg/mL). |

| Metabolism | Converted by gut bacteria into more active forms. |

Case Studies

- Glioblastoma Cell Line Study : A study focused on the effects of various flavonoids on GL-15 cells revealed that while this compound was not toxic, it highlighted the potential for combined therapies using multiple flavonoids to enhance efficacy against cancer cells .

- Antioxidant Evaluation : In a comparative study assessing several flavonoids' antioxidant activities using DPPH assays, this compound showed lower efficacy than its counterparts but still contributed to understanding its role in oxidative stress modulation .

特性

IUPAC Name |

5-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-8-6-11(7-9-12)16-10-13(18)17-14(20-2)4-3-5-15(17)21-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCPCQIWHDVLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6697-63-8 | |

| Record name | 5-Methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6697-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What are the key structural characteristics of 5,4'-Dimethoxyflavone?

A1: this compound belongs to the class of methoxyflavones, characterized by the presence of methoxy groups (-OCH3) attached to the flavone backbone. Its molecular formula is C17H14O4 and it has a molecular weight of 282.29 g/mol []. Spectroscopic data, including NMR, IR, and Mass Spectrometry, have been instrumental in elucidating its structure [].

Q2: How does the structure of this compound relate to its metabolic stability?

A2: Research indicates that the position of methoxy substituents on the flavone ring system significantly influences the oxidative metabolism of methoxylated flavones []. Studies have shown that fully methylated flavones, like this compound, exhibit higher metabolic stability compared to partially methylated analogs. This stability is attributed to the resistance of methoxy groups towards oxidative demethylation, a rate-limiting metabolic reaction for these compounds [].

Q3: Has this compound been identified in any natural sources?

A3: Yes, this compound has been isolated from several plant species. It was identified as a constituent in the roots and rhizomes of Argyreia aceta [] and has also been found in Amomum koenigii []. These findings highlight its presence in diverse botanical sources and suggest potential applications based on its natural origins.

Q4: Are there any established analytical methods for the detection and quantification of this compound?

A4: High-performance liquid chromatography coupled with a diode-array detector (HPLC-DAD) has been successfully employed to analyze this compound alongside other methylated flavonols []. This method, utilizing an acetonitrile-aqueous acetic acid gradient as the mobile phase and UV detection at 360 nm, allows for the simultaneous analysis of these compounds, demonstrating its utility in quantifying this compound in complex mixtures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。